
5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine” likely belongs to the class of organic compounds known as hydroxyimines. Hydroxyimines are compounds containing an hydroxyl group attached to an imine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving ketonitriles and hydroxylamine . The exact method would depend on the specific substituents and conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. It likely contains a tetrahydroquinazolin ring, a hydroxyimino group, and an amine group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The hydroxyimino group could potentially engage in various chemical reactions, such as reduction, oxidation, or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Characterization of Complex Molecules
One of the primary applications of 5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine derivatives is in the synthesis and characterization of complex molecules. For instance, Mutlu and Irez (2008) described the synthesis of new tridentate iminooxime ligands and their Co(III) complexes by condensing 2-(hydroxyimino)-1-phenylethan-1-one and 2-(hydroxyimino)-1-(2-thienyl)ethan-1-one with 2-aminobenzylamine. The ligands and their complexes were characterized using various techniques, including elemental analyses, FT-IR, NMR spectra, and molar conductivity, demonstrating the compound's utility in developing complex metal-organic structures Mutlu & Irez, 2008.
Antimicrobial Activity
Derivatives of this compound have also been explored for their antimicrobial properties. Abdel-Mohsen (2003) synthesized heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline by treating thiourea with 5-chloroacetyl-8-hydroxyquinoline. The synthesized compounds were evaluated for their antimicrobial activities, indicating the potential of these derivatives in the development of new antimicrobial agents Abdel-Mohsen, 2003.
Potential in Medicinal Chemistry
The exploration of this compound derivatives extends into medicinal chemistry, where their reactivity and interaction with biological targets are of interest. For example, Okuda et al. (2010) investigated the reactions of N-(5,6,7,8-tetrahydroquinazolin-4-yl)amidines and their amide oximes with hydroxylamine hydrochloride, leading to abnormal cyclization products with significant inhibitory activities against platelet aggregation. This research highlights the compound's potential applications in developing new therapeutic agents Okuda et al., 2010.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(NE)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c9-8-10-4-5-6(11-8)2-1-3-7(5)12-13/h4,13H,1-3H2,(H2,9,10,11)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNJPHQJUHIBMI-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=NO)C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NC(=NC=C2/C(=N/O)/C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


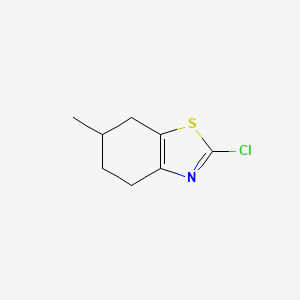
![6-amino-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6144287.png)
![{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine](/img/structure/B6144288.png)
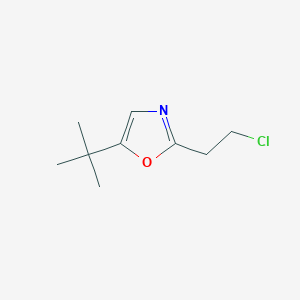
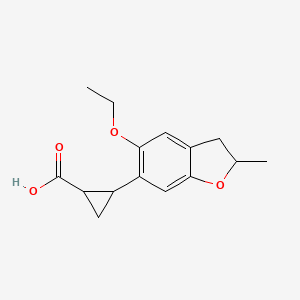
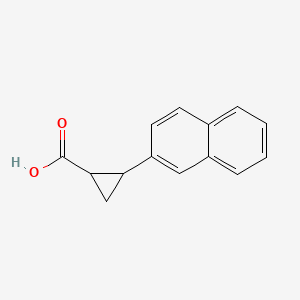

![2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B6144337.png)
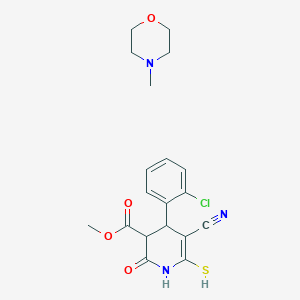
![5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6144355.png)
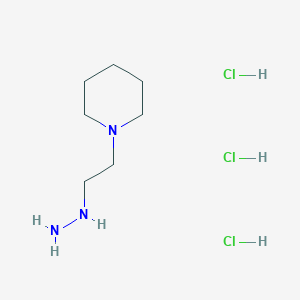
![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine dihydrochloride](/img/structure/B6144372.png)
![2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B6144374.png)